![molecular formula C14H9ClF3NO3 B563797 rac 7-Hydroxy Efavirenz-d4 (Major) CAS No. 1189857-89-3](/img/structure/B563797.png)
rac 7-Hydroxy Efavirenz-d4 (Major)
Overview
Description
“rac 7-Hydroxy Efavirenz-d4 (Major)” is an isotope-labeled metabolite of Efavirenz . It is primarily used for research purposes . The molecular formula of this compound is C14H5D4ClF3NO3 and it has a molecular weight of 335.70 .
Molecular Structure Analysis
The molecular formula of “rac 7-Hydroxy Efavirenz-d4 (Major)” is C14H5D4ClF3NO3 . This indicates that the molecule contains 14 carbon atoms, 5 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “rac 7-Hydroxy Efavirenz-d4 (Major)” is 335.70 . The molecular formula is C14H5D4ClF3NO3 . These properties can be used to identify the compound in research settings.Mechanism of Action
While the specific mechanism of action for “rac 7-Hydroxy Efavirenz-d4 (Major)” is not provided, Efavirenz, the parent compound, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs work by inhibiting the activity of reverse transcriptase, a viral enzyme that transcribes viral RNA into DNA .
Safety and Hazards
properties
IUPAC Name |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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